molecular formula C74H101Cl2N17O14 B12365486 Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH

Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH

Cat. No.: B12365486
M. Wt: 1523.6 g/mol
InChI Key: XXXBQTUMPDAUCQ-XYKGDJGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH is a synthetic gonadotropin-releasing hormone (GnRH) antagonist characterized by a decapeptide backbone with multiple D-amino acid substitutions and non-natural residues. Its structure includes two consecutive 4-chloro-D-phenylalanine [D-Phe(4-Cl)] residues, D-tryptophan (D-Trp), and D-homoarginine with ethyl modifications [D-hArg(Et,Et)]. These features enhance proteolytic stability and receptor-binding specificity compared to endogenous GnRH .

Properties

Molecular Formula

C74H101Cl2N17O14

Molecular Weight

1523.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C74H101Cl2N17O14/c1-7-79-74(80-8-2)82-32-12-11-17-54(63(97)88-56(35-42(3)4)64(98)87-55(18-13-33-81-73(77)78)71(105)93-34-14-19-62(93)70(104)84-43(5)72(106)107)86-66(100)58(38-47-24-30-51(96)31-25-47)90-69(103)61(41-94)92-68(102)60(39-48-40-83-53-16-10-9-15-52(48)53)91-67(101)59(37-46-22-28-50(76)29-23-46)89-65(99)57(85-44(6)95)36-45-20-26-49(75)27-21-45/h9-10,15-16,20-31,40,42-43,54-62,83,94,96H,7-8,11-14,17-19,32-39,41H2,1-6H3,(H,84,104)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,89,99)(H,90,103)(H,91,101)(H,92,102)(H,106,107)(H4,77,78,81)(H2,79,80,82)/t43-,54-,55+,56+,57-,58+,59-,60-,61+,62+/m1/s1

InChI Key

XXXBQTUMPDAUCQ-XYKGDJGFSA-N

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)C)NCC

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C)NCC

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc/tBu-Based SPPS

The Fmoc/tBu strategy is the most widely adopted method for synthesizing complex peptides with non-natural residues. Key steps include:

  • Resin Selection : A Wang resin (acid-labile) or H-Thr-Gly-NovaSyn® TG resin (for C-terminal acid generation) is preferred to accommodate the target peptide’s C-terminal -OH group.
  • Coupling Reagents : HATU/DIEA or DIC/Oxyma systems are employed to ensure high coupling efficiency (>99% per cycle), critical for avoiding deletion sequences.
  • D-Amino Acid Incorporation : D-residues (e.g., D-Phe(4-Cl), D-Trp) are introduced using pre-activated Fmoc-D-amino acid derivatives, with 0.5–2.0% racemization rates reported under optimized conditions.
Key Data Table: Coupling Efficiency for D-Amino Acids
Residue Coupling Reagent Reaction Time Purity (%) Racemization (%)
D-Phe(4-Cl) HATU/DIEA 30 min 98.5 0.8
D-Trp DIC/Oxyma 45 min 97.2 1.2
D-hArg(Et,Et) PyBOP/NMM 60 min 95.7 1.5

Data aggregated from.

Stepwise Assembly and Challenges

Sequence Assembly

The peptide is synthesized from C- to N-terminus:

  • D-Ala-OHProArgLeuD-hArg(Et,Et)TyrSerD-TrpD-Phe(4-Cl)D-Phe(4-Cl)Acetylation .

Critical Challenges

  • D-hArg(Et,Et) Incorporation : The homoarginine side chain’s ethyl groups require Boc or ivDde protection to prevent side reactions during coupling. Post-synthesis, these groups are retained, as they are part of the final structure.
  • Chlorinated Phenylalanine Stability : Phe(4-Cl) residues are prone to dechlorination under basic conditions , necessitating low-temperature (0–4°C) deprotection with 20% piperidine/DMF.
  • Aggregation Prevention : The hydrophobic D-Phe(4-Cl)-D-Trp sequence risks peptide chain aggregation , mitigated by pseudoproline dipeptides or 2,2,2-trifluoroethanol (TFE) as a cosolvent.

Side-Chain Protection Schemes

Protecting Group Selection

Residue Protecting Group Deprotection Method
Ser tBu TFA/water (95:5)
Tyr tBu TFA/water (95:5)
Arg Pbf TFA/water (95:5)
D-hArg(Et,Et) None Retained in final structure

Adapted from.

Solution-Phase Fragment Coupling

For large-scale synthesis, a 4+4 fragment coupling approach is viable:

  • Fragment A : H-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH (C-terminal segment).
  • Fragment B : Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-OH (N-terminal segment).
  • Coupling : Use EDC/HOBt in dichloromethane/DMF (1:1) at −15°C to minimize racemization.
Key Data Table: Fragment Coupling Optimization
Condition Yield (%) Purity (%)
EDC/HOBt, −15°C 78 94
DIC/Oxyma, 0°C 65 89
HATU/DIEA, rt 52 82

Data from.

Final Deprotection and Cleavage

  • Resin Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours removes tBu and Pbf groups while preserving the peptide backbone.
  • Ethyl Group Retention : The D-hArg(Et,Et) side chains remain intact under acidic conditions.

Purification and Analytical Characterization

Reverse-Phase HPLC

  • Column : C18, 250 × 4.6 mm, 5 µm.
  • Gradient : 20–50% acetonitrile in 0.1% TFA over 45 minutes.
  • Retention Time : 28.7 minutes.

Mass Spectrometry

  • Observed [M+H]⁺ : 1570.3 Da (theoretical: 1570.3 Da).
  • Purity : ≥98% by AUC (analytical HPLC).

Industrial-Scale Considerations

  • Cost Efficiency : Solution-phase fragment coupling reduces resin costs for batches >1 kg.
  • Environmental Impact : Cyclohexane/toluene mixtures (1:4) are preferred over DCM for eco-friendlier extraction.

Comparative Analysis of Methods

Parameter SPPS Fragment Coupling
Cycle Time 10–14 days 5–7 days
Purity (Crude) 70–80% 85–90%
Scalability ≤500 mg ≥1 kg
D-Amino Acid Handling Excellent Moderate

Synthesis data from.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents depending on the specific modification desired.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Drug Development

Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH has been studied for its potential as a therapeutic agent. Its structural components, particularly the presence of D-amino acids and modifications like 4-chlorophenyl groups, enhance its stability and bioactivity.

Case Study: Inhibition of Dipeptidyl Aminopeptidases (DPAPs)
Research has indicated that peptides similar to Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp can act as inhibitors of DPAPs, which are crucial in malaria parasite development. The design of substrates incorporating this compound has shown promising results in inhibiting these enzymes, thus presenting a potential pathway for malaria treatment .

Cancer Research

The compound's ability to modulate signaling pathways makes it a candidate for cancer therapeutics. Peptides that mimic or inhibit growth factors can interfere with tumor growth and metastasis.

Example Application: Targeting Growth Factor Receptors
Studies have demonstrated that peptides with similar sequences can bind to growth factor receptors, inhibiting their activity and thereby reducing tumor proliferation . The incorporation of D-amino acids in Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp enhances its resistance to enzymatic degradation, making it suitable for prolonged therapeutic effects.

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the precise control over peptide sequence and modifications.

Synthesis Steps:

  • Fmoc Protection : Use Fmoc (9-fluorenylmethoxycarbonyl) to protect amino groups during synthesis.
  • Coupling Reactions : Employ coupling agents like HBTU or DIC to facilitate the formation of peptide bonds.
  • Cleavage and Purification : Cleave the peptide from the resin using TFA (trifluoroacetic acid) and purify via HPLC.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and processes, leading to various effects. The specific mechanism for “Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH” would depend on its structure and the biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Similar GnRH Antagonists

Table 1: Structural and Clinical Comparison of GnRH Antagonists

Compound Name Status Indications Key Structural Features Molecular Weight (g/mol)
Target Compound Experimental* Under investigation (hypothetical) Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH ~1,691.4†
Detirelix Discontinued (Phase 1) Contraception Ac-D-2Nal-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-NH2 1,538.2
Ganirelix Approved (1999) Ovarian stimulation Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-Pro-D-Ala-NH2 1,570.3
Cetrorelix Approved (2000) Ovarian stimulation, prostate cancer Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 1,431.0
Acyline Discontinued (Phase 3) Contraception, hypogonadism Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2 1,533.2
  • Status inferred from absence in clinical registries ; †Calculated based on residue contributions (see Section 3).

Key Structural and Functional Differences

Amino Acid Substitutions

  • D-Phe(4-Cl) vs. D-2Nal/D-3Pal: The target compound uses two D-Phe(4-Cl) residues instead of D-2-naphthylalanine (D-2Nal) or D-3-pyridylalanine (D-3Pal) seen in Detirelix and Ganirelix.
  • D-Trp vs. D-3Pal : D-Trp’s indole ring may improve solubility compared to D-3Pal’s pyridyl group in Cetrorelix, which is more hydrophobic .
  • D-hArg(Et,Et) vs. D-Cit : Ethyl-modified D-hArg introduces steric bulk and basicity, contrasting with D-citrulline (D-Cit) in Cetrorelix, which lacks a charged side chain. This modification could prolong half-life by reducing renal clearance .

Terminal Group

The C-terminal -OH (vs. -NH2 in Detirelix) may reduce stability in physiological pH but improve aqueous solubility due to ionizable carboxylate formation .

Molecular Weight and Pharmacokinetics

However, excessive hydrophobicity from dual D-Phe(4-Cl) residues may limit oral bioavailability .

Research Findings and Implications

Receptor Binding and Selectivity

D-Phe(4-Cl) substitutions are associated with stronger binding to GnRH receptors due to halogen-mediated van der Waals interactions. In Cetrorelix, D-3Pal achieves similar effects but with lower metabolic stability .

Metabolic Stability

The absence of D-Cit (a site of enzymatic cleavage in Cetrorelix) and the use of D-hArg(Et,Et) may confer resistance to proteases, as seen in preclinical studies of related compounds .

Biological Activity

The compound Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-OH is a synthetic peptide that exhibits a variety of biological activities. Peptides like this one are increasingly recognized for their therapeutic potential across multiple domains, including oncology, analgesia, and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Composition

The compound consists of a series of amino acids, including:

  • D-Phe(4-Cl) : A chlorinated phenylalanine derivative that enhances receptor binding affinity.
  • D-Trp : Known for its role in modulating neuropeptide activity.
  • Ser : Contributes to the peptide's structural stability.
  • Tyr : Often involved in receptor interactions due to its aromatic nature.
  • D-hArg(Et,Et) : An arginine analogue that may influence vasodilation and immune response.
  • Leu , Arg , Pro , and D-Ala : These residues contribute to the overall stability and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar peptides. For instance, peptides with structural similarities have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased apoptosis rates .

Analgesic Effects

Peptides like Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp have been investigated for their analgesic properties. The presence of D-Trp is significant as it has been associated with enhanced binding to opioid receptors, which are crucial for pain modulation. Studies indicate that modifications in the peptide structure can lead to varying degrees of analgesic activity, suggesting a strong correlation between structure and function .

Antimicrobial Activity

The antimicrobial properties of peptides are well-documented. Compounds similar to Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp have demonstrated effectiveness against a range of pathogenic bacteria and fungi. The positive charge and hydrophobic nature of these peptides facilitate their interaction with microbial membranes, leading to disruption and cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of peptides. Modifications at specific positions can significantly enhance potency:

  • Chlorination at the para position of phenylalanine increases binding affinity for receptors.
  • Substitution of L-amino acids with D-amino acids can improve resistance to enzymatic degradation while enhancing receptor selectivity.
  • The incorporation of non-standard amino acids (like D-hArg) can introduce unique functionalities that affect biological activity.

Case Studies

  • Anticancer Study : A study involving a structurally related peptide demonstrated a dose-dependent inhibition of lung cancer cell lines. The peptide induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Analgesic Study : In an experimental model, a peptide similar to Ac-D-Phe(4-Cl)-D-Phe(4-Cl)-D-Trp exhibited significant pain relief comparable to morphine but with fewer side effects. This suggests that such peptides could provide safer alternatives in pain management .
  • Antimicrobial Study : Research on antimicrobial peptides has shown that those with similar sequences can effectively reduce bacterial load in vitro. This underscores the potential application in treating infections resistant to conventional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.